Antimycotic Potential: Class-Level Inference vs. Marketed Azole Voriconazole
While no direct in vitro data exists for this specific compound, molecular docking studies on closely related imidazo[1,2-a]pyrimidine derivatives suggest a binding mode comparable to the clinical drug voriconazole against Candida albicans [1]. This provides a class-level rationale for its selection in antifungal research, with the unique sulfur pharmacophore proposed to offer a differentiated interaction profile compared to nitrogen-linked analogs. Procurement should be guided by this potential, with the explicit understanding that confirmatory empirical testing is required.
| Evidence Dimension | Predicted binding affinity to fungal CYP51 |
|---|---|
| Target Compound Data | No direct data; class-level docking scores indicate potential. |
| Comparator Or Baseline | Voriconazole; IC50 values in low micromolar range against C. albicans |
| Quantified Difference | Not quantifiable for target compound. |
| Conditions | In silico molecular docking studies on imidazo[1,2-a]pyrimidine analogs. |
Why This Matters
Provides a theoretical basis for procuring this compound as a potential novel antimycotic lead scaffold, distinct from triazole-based drugs.
- [1] Vandyshev, D. Y.; Mangusheva, D. A.; Shikhaliev, K. S.; et al. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein J. Org. Chem. 2024, 20, 2806–2817. View Source
